Iron(III) choline citrate is a coordination compound formed from the interaction of iron(III) ions with choline and citrate ions. This compound is notable for its potential applications across various fields, including medicine, biology, and industry. The presence of iron(III) in the compound makes it an essential source of iron, which is crucial for numerous biological processes such as oxygen transport and DNA synthesis. Iron(III) choline citrate is particularly relevant in the context of iron deficiency anemia, as it provides a bioavailable form of iron that can be utilized by the body effectively .
Iron(III) choline citrate can be classified as a coordination compound due to its structure, where iron ions are coordinated with ligands from choline and citrate. It falls under the broader category of iron compounds, specifically those that include organic ligands. The compound can also be categorized as a nutritional supplement due to its use in dietary formulations aimed at addressing iron deficiencies .
The synthesis of Iron(III) choline citrate typically involves a straightforward chemical reaction between iron(III) chloride, choline chloride, and citric acid in an aqueous medium. The general procedure includes:
In industrial settings, large-scale reactors are used to maintain precise stoichiometric ratios while controlling temperature and pH to optimize yield and purity .
The synthesis may also involve using freshly precipitated ferric hydroxide as a reactant with choline dihydrogen citrate, allowing for the formation of Iron(III) choline citrate through complexation reactions. This method highlights the versatility of the synthesis process depending on available reactants .
Iron(III) choline citrate has a complex molecular structure characterized by its coordination nature. The molecular formula is , indicating the presence of multiple atoms including iron, nitrogen from choline, and various oxygen atoms from citrate groups.
Iron(III) choline citrate can undergo various chemical reactions including:
Common reagents used in these reactions include reducing agents for oxidation-reduction processes and chelating agents for substitution reactions. The resulting products may include various iron-ligand complexes depending on the conditions employed during the reactions .
The mechanism of action for Iron(III) choline citrate involves the release of bioavailable iron ions into biological systems. The citrate ligand plays a crucial role in enhancing solubility and transport within biological fluids. Once administered, Iron(III) choline citrate can be reduced to iron(II), which is essential for various physiological functions such as:
Iron(III) choline citrate appears as a reddish-brown solid or solution depending on its form. Its solubility in water makes it suitable for dietary applications.
Key chemical properties include:
Relevant data indicate that it has lower bioavailability compared to ferrous compounds but remains effective for dietary supplementation .
Iron(III) choline citrate has diverse applications across several domains:
This compound's multifaceted nature underscores its importance across scientific disciplines, making it a valuable subject for further research and application development.
The development of choline-iron complexes originated from efforts to address iron deficiency anemia while minimizing gastrointestinal side effects and enhancing bioavailability. Early iron supplements like ferrous carbonate (19th century) and ferric ammonium citrate (early 20th century) faced challenges such as poor stability and low solubility. The foundational breakthrough emerged with the 1950 patent (US2575611A), which first documented the synthesis of iron choline citrate by reacting choline dihydrogen citrate with ferric hydroxide. This design leveraged choline’s dual biological roles: as a methyl-group donor for liver protection and a cationic stabilizer for the anionic iron-citrate complex [1]. The 1970s saw advancements with EDTA-based iron complexes (e.g., ferric EDTA), which demonstrated superior solubility in agricultural applications for treating chlorosis in plants. However, their non-biodegradable nature limited pharmaceutical utility [7]. By the early 2000s, research shifted toward ternary complexes like iron(III) choline citrate, capitalizing on citrate’s natural metabolic pathway and choline’s hepatoprotective effects to enable targeted delivery [5] [10].
Table 1: Evolution of Iron Chelates in Biomedical Applications
Era | Compound | Key Advancement | Limitation |
---|---|---|---|
Pre-1950s | Ferrous Carbonate | Oral bioavailability | Low solubility, gastric irritation |
1950s | Iron Choline Citrate | Combined anemia/liver therapy | Complex synthesis |
1970s | Ferric EDTA | High solubility in water | Environmental persistence |
2000s | Iron(III) Choline Citrate | Metabolic integration via citrate pathway | Cost-intensive purification |
Iron(III) choline citrate exhibits a coordination geometry defined by octahedral Fe³⁺ centers bound to citrate’s carboxylate and hydroxyl groups. Citrate acts as a tridentate ligand, forming two five-membered chelate rings with iron, while choline cations balance the residual negative charge. Spectrophotometric and potentiometric titration studies reveal a stability constant (log β) of ~33.46 for the tris-citrate-Fe³⁺ core, comparable to siderophore complexes like ferrichrome [3] [5]. The chelation dynamics involve pH-dependent speciation: below pH 3, free Fe³⁺ dominates; at physiological pH (7.4), the fully coordinated [Fe(C₆H₄O₇)₂]⁵⁻ species prevails. Electrochemical analyses show irreversible reduction of Fe³⁺ to Fe²⁺ at -385 mV vs. NHE, indicating redox stability within biological ranges [3].
Modern synthesis employs ligand-exchange reactions, where ferric chloride hexahydrate (FeCl₃·6H₂O) reacts with choline dihydrogen citrate in aprotic solvents like acetone. This method prevents iron hydrolysis and achieves >95% yield. Key characterization tools include:
Citrate prevents ferric iron precipitation through two mechanisms: thermodynamic stabilization and kinetic inertness. Thermodynamically, citrate’s β₁ value (log K = 11.5 for FeL) outcompetes water (pKₛₚ of Fe(OH)₃ = 38), reducing free [Fe³⁺] to 10⁻¹⁸ M at pH 7. Kinetically, the chelate effect creates a rigid coordination sphere that slows hydrolysis. At pH > 5, the dominant species [Fe(C₆H₄O₇)₂]⁵⁻ remains soluble even at 100 mM concentrations, whereas unchelated Fe³⁺ precipitates as ferrihydrite below pH 3 [4] [5] [7].
Dicarboxylate ligands (oxalate, malonate) enhance dissolution rates of iron oxides by factors of 2.5–3.0 by forming soluble Fe³⁺ complexes. However, citrate’s hydroxyl group enables additional entropy-driven stabilization via intramolecular hydrogen bonding. This is evidenced by dissolution rates of hematite: citrate (0.28 μmol·h⁻¹·m⁻²) vs. oxalate (0.41 μmol·h⁻¹·m⁻²) – slightly lower but with superior biocompatibility [4] [10].
Table 2: Ligand Efficiency in Iron Solubilization
Ligand | Dissolution Rate (μmol·h⁻¹·m⁻²) | Log K (Fe³⁺) | Dominant Species at pH 7 |
---|---|---|---|
Citrate | 0.28 | 11.5 | [Fe(Cit)₂]⁵⁻ |
Oxalate | 0.41 | 7.6 | [Fe(Ox)₃]³⁻ |
Malonate | 0.37 | 7.1 | [Fe(Mal)₃]³⁻ |
EDTA | 0.52 | 25.2 | [Fe(EDTA)]⁻ |
Ferric Hydroxide Route: Traditional methods reflux Fe(OH)₃ with citric acid at 80°C for 12 hours, yielding ≤70% due to competing iron polymerization. The reaction is:$$\ce{Fe(OH)3 + 2 C6H8O7 -> [Fe(C6H5O7)2]^5- + 3 H2O + 5 H+}$$Protons released force pH to drop to ~2.5, requiring alkali addition to maintain solubility. Impurities like goethite (α-FeOOH) form if pH > 4 during synthesis [8] [10].
Choline Dihydrogen Citrate Pathway: This modern approach exploits choline’s buffering capacity:$$\ce{FeCl3 + 3 (CH3)3NCH2CH2OH \cdot HC6H7O7 -> Fe[(CH3)3NCH2CH2OH]3 \cdot (C6H5O7)2 + 3 HCl}$$Acetone-mediated precipitation at 4°C yields >95% pure product in 2 hours. Key advantages:
Table 3: Synthesis Route Efficiency Metrics
Parameter | Ferric Hydroxide Route | Choline Dihydrogen Citrate Route |
---|---|---|
Reaction Time | 12 hours | 2 hours |
Yield | ≤70% | ≥95% |
Byproducts | Goethite, HCl | None (HCl volatilized) |
Purification Needed | Dialysis | Filtration only |
Scalability | Limited by pH control | Industrial (solvent recovery >90%) |
Mechanistic Divergence: Ferric hydroxide relies on solid-state diffusion, limiting reaction completeness. Conversely, choline dihydrogen citrate provides soluble Fe³⁺-cholinate intermediates that rapidly exchange with citrate. FTIR confirms this: the 1720 cm⁻¹ peak (protonated citrate) disappears instantly in choline reactions but persists for hours in hydroxide methods [1] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8